The synthesis of 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine typically involves several key steps:
The molecular structure of 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine features:
The compound's structural data can be visualized through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence and position of functional groups .
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine is involved in several chemical reactions:
These reactions are crucial for developing derivatives that may have enhanced biological activity or altered physical properties.
The mechanism of action for 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine is not fully elucidated but is believed to involve:
Further studies are required to fully understand its mechanism in various biological contexts.
Key physical and chemical properties of 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine include:
These properties are essential for determining its suitability for various applications.
The applications of 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine are diverse:
Research continues to explore these applications further, particularly in the context of developing new therapeutic agents or diagnostic tools .
The systematic IUPAC name for this compound is 5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine-4,6-diol. This name follows substitutive nomenclature rules by:
Alternative synonyms reflect its chemical context and industrial applications:
Table 1: Standard Identifiers and Nomenclature
| Category | Designation |
|---|---|
| IUPAC Name | 5-(2-Methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine-4,6-diol |
| CAS Registry Number | 329923-15-1 (primary); 150728-12-4 (dione tautomer) |
| Molecular Formula | C₁₅H₁₂N₄O₄ |
| Molecular Weight | 312.28 g/mol |
| Key SMILES Notation | COc1ccccc1Oc2c(O)nc(nc2O)c3ncccn3 |
| InChI Key | InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21) |
This compound belongs to the bipyrimidine chemical family, characterized by two pyrimidine rings connected via a covalent bond between their carbon atoms (C2-C2'). Its structural hierarchy is defined as follows:
Positional isomerism arises from variations in the attachment site of the methoxyphenoxy group or chloro/hydroxy substituents, significantly altering physicochemical properties:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5